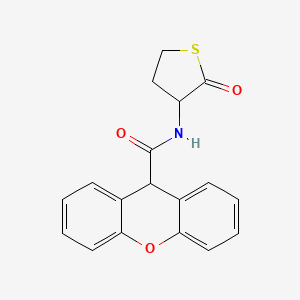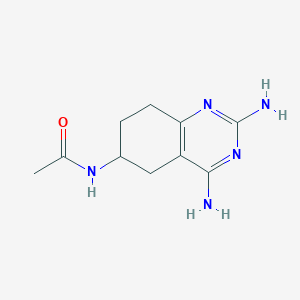![molecular formula C17H13N3O3 B12454569 4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol](/img/structure/B12454569.png)
4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and has applications in both scientific research and industrial processes.
Vorbereitungsmethoden
The synthesis of 4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-methyl-3-nitroaniline, which is achieved by treating it with sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with naphthalen-1-ol in an alkaline medium to form the desired azo compound .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes precise control of reaction conditions such as temperature, pH, and concentration of reagents to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines. This reaction is typically carried out using reducing agents such as sodium dithionite or zinc in acidic conditions.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings. Halogenation, nitration, and sulfonation are common substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azo group typically yields aromatic amines, while oxidation can produce various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential antimicrobial and cytotoxic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and microbial infections.
Wirkmechanismus
The mechanism of action of 4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol involves its interaction with molecular targets in cells. The compound can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death. It also induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as proteins, lipids, and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol can be compared with other azo compounds such as:
4-[(E)-(4-nitrophenyl)diazenyl]naphthalen-1-ol: Similar in structure but with a nitro group at a different position, affecting its reactivity and applications.
4-[(E)-(2-methoxyphenyl)diazenyl]naphthalen-1-ol:
4-[(E)-(3-methoxyphenyl)diazenyl]naphthalen-1-ol: Another methoxy-substituted derivative with distinct characteristics
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical behavior and applications.
Eigenschaften
Molekularformel |
C17H13N3O3 |
|---|---|
Molekulargewicht |
307.30 g/mol |
IUPAC-Name |
4-[(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H13N3O3/c1-11-14(7-4-8-16(11)20(22)23)18-19-15-9-10-17(21)13-6-3-2-5-12(13)15/h2-10,21H,1H3 |
InChI-Schlüssel |
CIZWSXSAWBXYNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N=NC2=CC=C(C3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B12454486.png)


![2-{3-bromo-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12454505.png)
![3-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B12454516.png)
![3',3',7',7'-tetramethyl-3',4',7',8'-tetrahydrospiro[indole-3,9'-xanthene]-1',2,5'(1H,2'H,6'H)-trione](/img/structure/B12454517.png)
![N-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B12454520.png)

![2-{[(2-Chloro-5-{[(2-methylphenoxy)acetyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12454526.png)

![2-Chloro-5-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B12454537.png)
![N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B12454549.png)

![1-[11-(3-bromophenyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]pentan-1-one](/img/structure/B12454580.png)
